molecular formula C6H10O B13799110 4-Methyl-1-pentyn-1-ol

4-Methyl-1-pentyn-1-ol

Cat. No.: B13799110
M. Wt: 98.14 g/mol
InChI Key: SXTAQOLHVOVNKV-UHFFFAOYSA-N
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Description

Significance and Context within Alkynol Chemistry Research

Alkynols are highly valued intermediates in organic synthesis due to the presence of two reactive functional groups: the hydroxyl group and the carbon-carbon triple bond. This dual functionality allows for a wide array of chemical transformations, making them key starting materials for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The reactivity of the hydroxyl group allows for the formation of ethers, esters, and its use as a directing group in various reactions. Simultaneously, the alkyne moiety can undergo a plethora of transformations such as hydrogenation, hydration, and various coupling reactions, including the well-known "click chemistry."

The specific positioning of the hydroxyl and alkyne groups, along with the substitution pattern on the carbon framework, gives rise to a diverse family of alkynol isomers, each with its own unique reactivity profile. Research in this area often focuses on understanding how these structural variations influence the outcome of chemical reactions. While some alkynols have been extensively studied, others, like 4-Methyl-1-pentyn-1-ol, remain less explored, representing an open area for new scientific investigation. The study of such less-common isomers is crucial for expanding the synthetic chemist's toolbox and for the potential discovery of novel reaction pathways.

Structural Features and Unique Reactivity Potential of this compound for Advanced Synthetic Design

This compound, identified by the CAS number 53778-57-7, is a structural isomer of the more extensively studied 4-methyl-1-pentyn-3-ol (B1583275). alfa-chemistry.comcymitquimica.com The key structural feature of this compound is the presence of a primary alcohol at the C-1 position, which is directly attached to the terminal alkyne. This arrangement is in contrast to its isomer, 4-methyl-1-pentyn-3-ol, which possesses a secondary alcohol at the C-3 position. cymitquimica.com

This seemingly minor difference in the position of the hydroxyl group has profound implications for the molecule's reactivity. The primary alcohol in this compound is generally more accessible for reactions such as esterification and oxidation to an aldehyde or carboxylic acid compared to the more sterically hindered secondary alcohol of the -3-ol isomer. Furthermore, the proximity of the hydroxyl group to the alkyne in the -1-ol isomer could facilitate intramolecular reactions, potentially leading to the formation of cyclic structures under specific conditions.

While detailed research on the specific reactivity of this compound is limited, its structural features suggest a high potential for use in advanced synthetic design. For instance, it could serve as a precursor for the synthesis of functionalized heterocycles or as a building block in the construction of complex natural products. The terminal alkyne allows for participation in powerful carbon-carbon bond-forming reactions such as Sonogashira, Negishi, and other cross-coupling reactions, enabling the extension of the carbon chain and the introduction of aromatic or other unsaturated systems.

The unique juxtaposition of the primary alcohol and the terminal alkyne in this compound makes it a molecule of significant interest for further research. Elucidation of its specific reaction pathways and synthetic utility would undoubtedly contribute valuable knowledge to the field of alkynol chemistry.

Interactive Data Tables

To provide a clearer context of this compound within its isomeric family, the following tables summarize key data for it and its more researched isomer, 4-Methyl-1-pentyn-3-ol.

Table 1: Physicochemical Properties of this compound and its Isomer

PropertyThis compound4-Methyl-1-pentyn-3-ol
CAS Number 53778-57-7 alfa-chemistry.com565-68-4 cymitquimica.com
Molecular Formula C₆H₁₀OC₆H₁₀O cymitquimica.com
Molecular Weight 98.14 g/mol 98.14 g/mol cymitquimica.com
Functional Groups Primary Alcohol, Terminal AlkyneSecondary Alcohol, Terminal Alkyne cymitquimica.com

Table 2: Spectroscopic Data Comparison

Spectroscopic DataThis compound4-Methyl-1-pentyn-3-ol
Mass Spectrum A published mass spectrum exists for this compound. nist.govThe molecular ion peak is observed at m/z 98.073 (exact mass).
¹H NMR (CDCl₃) Data not readily available in published literature.The acetylenic proton appears as a triplet at δ 1.88 ppm, and the hydroxyl proton is a broad singlet at δ 2.15 ppm.
¹³C NMR (CDCl₃) Data not readily available in published literature.Key signals include the terminal alkyne carbon at δ 67.2 ppm and the hydroxyl-bearing carbon at δ 72.8 ppm.
Infrared (IR) Spectrum Data not readily available in published literature.Characteristic stretches are observed for the O–H group (~3350 cm⁻¹), the C≡C triple bond (~2120 cm⁻¹), and the C–O bond (~1050–1150 cm⁻¹).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

4-methylpent-1-yn-1-ol

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h6-7H,4H2,1-2H3

InChI Key

SXTAQOLHVOVNKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC#CO

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 1 Pentyn 1 Ol and Its Stereoisomers

Catalytic Approaches in Alkynol Synthesis

Catalytic methods have revolutionized the synthesis of alkynols, offering efficient and selective routes to these valuable compounds. Transition metal catalysis, in particular, has been instrumental in the development of new carbon-carbon bond-forming reactions.

Transition Metal-Catalyzed Coupling Reactions in the Formation of 4-Methyl-1-pentyn-1-ol Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon framework of molecules like this compound. eie.gr These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. nih.gov

Sonogashira Coupling: This reaction is a cornerstone for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it highly relevant for the synthesis of aryl- or vinyl-substituted alkynols. wikipedia.orgmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgrsc.org The mild reaction conditions allow for its use in the synthesis of complex molecules. wikipedia.org Variations of the Sonogashira coupling have been developed to be performed under copper-free conditions to avoid the undesired formation of alkyne homocoupling products (Glaser coupling). wikipedia.orgnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. pnas.org This method has been successfully applied to the synthesis of chiral propargyl alcohols. For instance, nickel-catalyzed enantioselective Negishi reactions of racemic propargylic carbonates with organozinc reagents have been shown to produce a variety of chiral alkynes with good yields and enantioselectivity. nih.gov The versatility of this method extends to the use of propargylic bromides and chlorides as well. nih.gov The Negishi coupling has also been a key step in the total synthesis of natural products like ieodomycin A and B, starting from commercially available 4-pentyn-1-ol (B147250). nih.gov

Other Coupling Reactions: Early work by Wilkinson and Singer demonstrated the selective dimerization of propargylic alcohols using a rhodium catalyst. nih.gov More recently, nickel catalysis has enabled the synthesis of vinyl-substituted alcohols from aldehydes and acetylene, employing a silane-mediated σ-bond metathesis. nih.gov

Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions for Alkynol Synthesis
Coupling ReactionTypical CatalystsKey FeaturesRelevant Applications
Sonogashira CouplingPd complexes (e.g., Pd(PPh₃)₄), Cu(I) co-catalystForms C(sp²)-C(sp) bonds; mild conditions. wikipedia.orgorganic-chemistry.orgSynthesis of aryl- and vinyl-substituted alkynols. mdpi.com
Negishi CouplingNi or Pd complexes (e.g., Ni/pybox)Couples organozinc reagents with organic halides; can be enantioselective. nih.govSynthesis of chiral propargyl alcohols and complex natural products. nih.govnih.gov
Rh-Catalyzed DimerizationRhCl(PPh₃)₃Selective dimerization of certain propargylic alcohols. nih.govSynthesis of specific dimeric alkynol structures. nih.gov

Stereoselective Catalytic Methods for Enantiomeric and Diastereomeric Control

The synthesis of specific stereoisomers of this compound is crucial for its application in pharmaceuticals and other biologically active molecules. Several stereoselective catalytic methods have been developed to achieve high enantiomeric and diastereomeric control.

Asymmetric Alkynylation of Aldehydes: A prominent strategy for synthesizing chiral propargylic alcohols is the asymmetric addition of terminal alkynes to aldehydes. nih.gov This can be achieved using various catalytic systems:

Zinc-based catalysts: The use of Zn(OTf)₂ in combination with a chiral ligand like (+)-N-methylephedrine allows for the enantioselective addition of terminal acetylenes to aldehydes, even in the presence of water. upi.eduorganic-chemistry.org

Ruthenium-based catalysts: Chiral ruthenium complexes, such as those containing bis(oxazolinyl)phenyl ligands, have been shown to catalyze the direct asymmetric alkynylation of aldehydes with excellent enantioselectivities. acs.org

Indium-based catalysts: Catalytic amounts of In(III) with BINOL can facilitate the asymmetric alkynylation of a broad range of aldehydes with high enantioselectivity. organic-chemistry.org

Copper-based catalysts: A cooperative system involving a prolinol ether, a copper(I) salt, and a Brønsted acid has been reported for the highly diastereo- and enantioselective cross-aldol coupling of aldehydes and ynals to produce propargylic alcohols. rsc.org

Kinetic Resolution: Iridium-catalyzed enantioselective alkynylation can be employed for the kinetic resolution of racemic allylic alcohols. rsc.orgrsc.org This method allows for the separation of enantiomers by selectively reacting one with an alkynylating agent, yielding both an enantioenriched 1,4-enyne and the unreacted, enantioenriched allylic alcohol. rsc.org

Substrate-Controlled Diastereoselective Reactions: In some cases, the inherent chirality of the starting material can direct the stereochemical outcome of a reaction. For example, the diastereoselective addition of an acetylide to a chiral α-alkoxy-aldehyde derived from (R)-pantolactone has been reported to proceed with unusual Felkin selectivity, providing a route to chiral propargyl alcohols. researchgate.net

Table 2: Stereoselective Catalytic Methods for Chiral Alkynol Synthesis
MethodCatalyst/Reagent SystemKey OutcomeExample Application
Asymmetric AlkynylationZn(OTf)₂ / (+)-N-methylephedrineHigh enantioselectivity in the addition of alkynes to aldehydes. upi.eduorganic-chemistry.orgSynthesis of a wide range of chiral propargylic alcohols. organic-chemistry.org
Asymmetric AlkynylationChiral Ru-bis(oxazolinyl)phenyl complexesExcellent enantioselectivities in direct alkynylation of aldehydes. acs.orgFormation of optically active propargylic alcohols. acs.org
Kinetic ResolutionIridium/(phosphoramidite, olefin) complexSeparation of racemic allylic alcohols into enantioenriched products. rsc.orgrsc.orgPreparation of optically pure alkyl allylic alcohols. rsc.org
Diastereoselective AdditionAcetylide addition to a chiral α-alkoxy-aldehydeControl of diastereoselectivity based on substrate chirality. researchgate.netSynthesis of specific diastereomers of propargyl alcohols. researchgate.net

Novel Reagent-Based Syntheses of this compound

Beyond catalytic methods, the development of novel reagents has also expanded the toolbox for synthesizing acetylenic alcohols like this compound.

Organometallic Reagents: The nucleophilic addition of organometallic reagents to carbonyl compounds is a classic and effective method for alcohol synthesis. libretexts.org

Grignard Reagents: Alkynylmagnesium halides, a type of Grignard reagent, react with aldehydes and ketones to produce acetylenic alcohols. The choice of solvent can significantly impact the yield, with tetrahydrofuran (B95107) (THF) often being superior to diethyl ether. upi.educyberleninka.ru

Organolithium Reagents: Lithium acetylides are also potent nucleophiles for the synthesis of secondary and tertiary propargylic alcohols. organic-chemistry.orgacs.org

Organozinc Reagents: Alkynylzinc reagents, often generated in situ, are used in conjunction with chiral catalysts for the enantioselective synthesis of propargyl alcohols. organic-chemistry.orgthieme-connect.com

Calcium Carbide as an Acetylene Source: A noteworthy development in reagent-based synthesis is the use of calcium carbide (CaC₂) as an inexpensive and readily available source of acetylene. rsc.orgrsc.org This method allows for the synthesis of propargyl alcohols under mild, metal-free conditions. rsc.org The reaction is proposed to proceed through the in situ generation of an acetylide anion which then attacks the carbonyl compound. rsc.org

Green Chemistry Principles in the Production of Acetylenic Alcohols Relevant to this compound

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of acetylenic alcohols. pnas.org

Atom Economy: Reactions that maximize the incorporation of all materials used in the process into the final product are considered to have high atom economy. Catalytic reactions, such as the ruthenium-catalyzed redox isomerization of propargyl alcohols to enones, are often more atom-economical than stoichiometric methods. pnas.org

Use of Safer Solvents and Reagents: A key aspect of green chemistry is the use of less hazardous solvents and reagents. The synthesis of propargyl alcohols using calcium carbide in a solvent like dimethyl sulfoxide (B87167) (DMSO) under metal-free conditions is an example of a greener approach. rsc.org The development of catalytic systems that can operate in water further enhances the environmental friendliness of these syntheses. mdpi.com

Catalyst Recycling: The ability to recover and reuse catalysts is another important principle of green chemistry. researchgate.net The development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like MCM-41, allows for easy separation from the reaction mixture and reuse in subsequent reactions. mdpi.com

Energy Efficiency: Conducting reactions under mild conditions, such as at room temperature, reduces energy consumption. Many modern catalytic methods for alkynol synthesis are designed to be efficient at or near ambient temperatures. wikipedia.orgorganic-chemistry.org

Chemical Transformations and Mechanistic Investigations of 4 Methyl 1 Pentyn 1 Ol

Alkyne Functional Group Reactivity in 4-Methyl-1-pentyn-1-ol

The terminal alkyne in this compound is a hub of reactivity, participating in cycloisomerization, click chemistry, and various addition reactions.

Cycloisomerization Reactions and Pathway Elucidation

Cycloisomerization reactions of alkynols, such as this compound, provide an efficient route to cyclic compounds. Theoretical studies on the related 4-pentyn-1-ol (B147250) have shown that transition metal catalysts, like tungsten carbonyl complexes, can promote both endo and exo cycloisomerization pathways. nih.gov The solvent can play a crucial role in these reactions, with molecules like tetrahydrofuran (B95107) (THF) potentially acting as a catalyst to favor the formation of cyclic carbene complexes. nih.gov These theoretical insights provide a framework for understanding the potential cycloisomerization pathways of this compound.

Palladium-catalyzed cycloisomerization of similar terminal alkyne-containing carboxylic acids, such as 4-pentynoic acid, has been shown to proceed via an anti-nucleophilic attack, a mechanism confirmed through deuterium-labeling experiments. This suggests that the cyclization of this compound could also follow a stereospecific pathway. Furthermore, gold-catalyzed cycloisomerization of 1,3-enyne systems can lead to the formation of cyclopentenone derivatives, highlighting another potential reactive pathway for derivatives of this compound. ethz.ch

Click Chemistry Applications Involving the Terminal Alkyne Moiety

The terminal alkyne of this compound makes it a suitable substrate for "click chemistry," a concept introduced by K. B. Sharpless that describes reactions with high yields, stereospecificity, and biocompatibility. tcichemicals.comresearchgate.net The most prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. tcichemicals.comresearchgate.net This reaction is widely used in various fields, including drug discovery, bioconjugation, and materials science. tcichemicals.comresearchgate.netresearchgate.net

The terminal alkyne of this compound can readily react with various azide-containing molecules to construct more complex structures. This modular approach allows for the rapid synthesis of compound libraries for screening purposes. tcichemicals.com For instance, similar terminal alkynes are used to functionalize peptides, nanoparticles, and create radiotracers for molecular imaging. researchgate.net

Click Chemistry Reaction Description Key Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)A 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.High yield, high regioselectivity, mild reaction conditions, wide solvent compatibility (including water). tcichemicals.comresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)A copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.Avoids the cytotoxicity associated with copper catalysts, suitable for in vivo applications.
Thiol-yne ReactionRadical-mediated addition of a thiol to an alkyne, leading to the formation of a vinyl sulfide.Can proceed in a stepwise manner to form a dithioether, useful in polymer and materials science.

Electrophilic and Nucleophilic Addition Reactions

The carbon-carbon triple bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions.

In electrophilic addition , the electron-rich alkyne attacks an electrophile. For instance, the reaction of an alkene like 4-penten-1-ol (B13828) with bromine in water proceeds through an electrophilic addition mechanism to form a cyclic bromoether. vaia.com This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by the internal hydroxyl group. vaia.com A similar reactivity can be anticipated for this compound, where the alkyne would be the site of initial electrophilic attack.

Nucleophilic addition to the alkyne typically requires activation of the alkyne or a strong nucleophile. A common synthetic route to propargyl alcohols is the nucleophilic addition of an acetylide to a ketone. While this compound is the product in this case, the reverse reaction (addition to the alkyne) is less common without activation. However, in the presence of a suitable catalyst, nucleophiles can add across the triple bond.

Hydroxyl Functional Group Reactivity and Derivatization Strategies

The secondary hydroxyl group in this compound offers another site for chemical modification, allowing for the synthesis of a variety of derivatives.

Oxidation and Reduction Pathways

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-methyl-1-pentyn-3-one, using common oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). evitachem.com This transformation is a standard reaction in organic synthesis. Further oxidation could potentially cleave the carbon-carbon triple bond, but this typically requires harsh conditions.

Conversely, the alkyne functionality can undergo reduction . Catalytic hydrogenation can reduce the triple bond to an alkene (cis or trans depending on the catalyst, e.g., Lindlar's catalyst for the cis-alkene) or further to an alkane. evitachem.com The use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also achieve this transformation. The choice of reagent and reaction conditions determines the extent of reduction.

Reaction Reagent(s) Product(s)
Oxidation of secondary alcoholCrO₃, KMnO₄4-Methyl-1-pentyn-3-one evitachem.com
Reduction of alkyne (to alkene)H₂, Lindlar's catalyst4-Methyl-1-penten-1-ol
Reduction of alkyne (to alkane)H₂, Pd/C; LiAlH₄4-Methyl-1-pentanol

Esterification and Etherification for Advanced Chemical Building Blocks

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid or a base. researchgate.net Esterification is a versatile method for introducing a wide range of functional groups, thereby creating advanced chemical building blocks.

Similarly, etherification can be achieved by reacting this compound with an alkyl halide in the presence of a base (Williamson ether synthesis) or by other methods. The resulting ethers can serve as intermediates in the synthesis of more complex molecules. These derivatization strategies enhance the synthetic utility of this compound, allowing for its incorporation into a diverse array of chemical structures.

Rearrangement Reactions of this compound and Related Acetylenic Alcohols

The acid-catalyzed rearrangement of propargylic alcohols, such as this compound, provides a classic route to α,β-unsaturated carbonyl compounds. drugfuture.com The specific outcome of this rearrangement is highly dependent on the substitution pattern of the alcohol, leading to two named reactions: the Meyer-Schuster rearrangement and the Rupe-Kambli rearrangement.

The Meyer-Schuster rearrangement occurs with secondary and tertiary propargyl alcohols. wikipedia.org For a secondary, terminal acetylenic alcohol like this compound, the reaction is expected to yield an α,β-unsaturated aldehyde. wikipedia.org The generally accepted mechanism involves three main steps under acidic conditions:

Protonation: The reaction initiates with the rapid protonation of the hydroxyl group, forming a good leaving group (water). wikipedia.org

1,3-Hydroxyl Shift: This is followed by the slow, rate-determining step involving a 1,3-shift of the protonated hydroxyl group. This proceeds through an allenic carbocation intermediate, which is then attacked by water to form an allenol. wikipedia.orgresearchgate.net

In contrast, the Rupe-Kambli rearrangement is a competing reaction that becomes dominant for tertiary α-acetylenic alcohols. wikipedia.orgresearchgate.net This pathway does not produce the expected aldehyde but instead yields an α,β-unsaturated methyl ketone through an enyne intermediate. wikipedia.orgwiley-vch.de Since this compound is a secondary alcohol, it is predicted to favor the Meyer-Schuster pathway.

Historically, these rearrangements were conducted with strong Brønsted acids (e.g., sulfuric acid, acetic acid). researchgate.net However, modern synthetic chemistry often employs milder and more selective catalysts to improve yields and avoid side reactions. wikipedia.org Transition metal-based catalysts and various Lewis acids have been shown to be effective. wikipedia.orgresearchgate.net

Table 1: Selected Catalysts for Meyer-Schuster Type Rearrangements of Propargylic Alcohols

Catalyst SystemSubstrate TypeKey Features
Strong Brønsted Acids (H₂SO₄, PTSA)Secondary & Tertiary Propargylic AlcoholsTraditional method; harsh conditions can lead to side reactions. wikipedia.orgresearchgate.net
Thionyl Chloride (SOCl₂)Tertiary Propargylic AlcoholsEfficiently catalyzes rearrangement for terminal and internal alcohols. acs.org
Gold (I) Complexes (e.g., [(NHC)AuCl])Propargylic AlcoholsMild conditions, high atom economy, compatible with various functional groups. researchgate.net
Rhenium Complexes (e.g., [ReOCl₃(OPPh₃)(SMe₂)])Secondary & Tertiary Propargylic AlcoholsHigh E-stereoselectivity, neutral environmental conditions.
Boron Trifluoride Etherate (BF₃·OEt₂)Phenoxy Propargyl AlcoholsPromotes syn-selective rearrangement to yield Z-unsaturated esters. rsc.org

This interactive table summarizes various catalytic systems used for Meyer-Schuster and related rearrangements, highlighting the evolution from harsh acidic conditions to milder, more selective modern methods.

Regioselectivity and Chemoselectivity in Complex Reaction Systems of this compound

In reactions involving multiple functional groups or potential reaction sites, the concepts of regioselectivity and chemoselectivity are paramount. For this compound, which contains a terminal alkyne and a secondary alcohol, these principles dictate the reaction outcome in complex systems, particularly in addition and reduction reactions.

Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. In the context of this compound, this is most clearly illustrated in addition reactions across the carbon-carbon triple bond.

Hydrohalogenation: The addition of hydrogen halides (HX) to terminal alkynes like this compound typically follows Markovnikov's rule . libretexts.org The initial protonation of the alkyne forms the more stable secondary vinylic cation, leading to the attachment of the halide to the more substituted internal carbon. libretexts.orglibretexts.org Conversely, anti-Markovnikov addition can be achieved under radical conditions, specifically with HBr in the presence of peroxides, where the bromine atom adds to the terminal carbon. libretexts.org

Hydration: Acid-catalyzed hydration (often with a mercury salt catalyst) also follows Markovnikov's rule, producing an enol that tautomerizes to a methyl ketone. mcmaster.ca For anti-Markovnikov hydration to yield an aldehyde, hydroboration-oxidation is the standard method. libretexts.org Borane adds preferentially to the terminal, less-hindered carbon of the alkyne. Subsequent oxidation replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to the aldehyde. libretexts.org

Chemoselectivity is the preferential reaction of one functional group over another. The hydrogenation of this compound is a key example where chemoselectivity is critical. The goal is often the semi-hydrogenation of the alkyne to an alkene (4-methyl-1-penten-1-ol) without reducing the alkene further to an alkane and without affecting the alcohol group.

Catalytic Hydrogenation: Achieving high chemoselectivity in the hydrogenation of alkynols to allylic alcohols is a significant area of research. researchgate.net Traditional catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) are famously used for the syn-hydrogenation of alkynes to cis-alkenes. mdpi.com The development of novel catalysts aims to improve selectivity and efficiency. Manganese-based pincer complexes, for instance, have been developed for the highly chemoselective semihydrogenation of various alkynes to (Z)-alkenes under mild conditions using molecular hydrogen. rsc.orgacs.orgacs.org Palladium-phosphorus nanoparticles have also been studied as effective catalysts for the chemoselective hydrogenation of alkynols. researchgate.net

Table 2: Regio- and Chemoselectivity in Reactions of a Terminal Alkynol

ReactionReagentsSelectivity PrincipleExpected Major Product from this compound
HydrohalogenationH-BrRegioselective (Markovnikov)2-Bromo-4-methyl-1-pentene
Radical HydrobrominationH-Br, PeroxidesRegioselective (Anti-Markovnikov)1-Bromo-4-methyl-1-pentene
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOHRegio- and Chemoselective (Anti-Markovnikov, Alkyne > Alcohol)4-Methyl-pentanal
Catalytic Semi-HydrogenationH₂, Lindlar's CatalystChemoselective (Alkyne to Alkene)(Z)-4-Methyl-1-penten-1-ol

This interactive table outlines the expected outcomes for several key reactions of a terminal alkynol like this compound, demonstrating how the choice of reagents dictates the regiochemical and chemochemical results.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Methyl 1 Pentyn 1 Ol

High-Resolution Vibrational Spectroscopy (IR, Raman) for Structural and Conformational Analysis

High-resolution infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its functional groups and skeletal structure. nih.govmdpi.com For 4-methyl-1-pentyn-1-ol, these methods are crucial for confirming the presence of key functional groups and analyzing its conformational isomers.

While specific high-resolution spectra for this compound are not widely published, the expected characteristic vibrational frequencies can be predicted based on its structure and data from analogous compounds like 4-methyl-1-pentyn-3-ol (B1583275) and 4-pentyn-1-ol (B147250). nist.gov The most significant vibrational modes for this compound would be:

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum around 3300-3400 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

≡C-H Stretch: A sharp, strong band should appear around 3300 cm⁻¹ in the IR spectrum, characteristic of the stretching of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne.

C≡C Stretch: The carbon-carbon triple bond stretch is anticipated to produce a weak to medium intensity band in the region of 2100-2140 cm⁻¹ in the IR spectrum. In Raman spectroscopy, this bond typically yields a strong, sharp signal, making it a complementary technique for identifying the alkyne group.

C-H Bends and Stretches: Aliphatic C-H stretching vibrations from the isobutyl group will be observed in the 2870-2960 cm⁻¹ range. Bending vibrations for the methyl and methylene (B1212753) groups will appear in the 1350-1470 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond is expected to result in a strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ range for primary alcohols.

Conformational analysis can be performed by studying spectral changes at varying temperatures or in different solvents. The position and shape of the O-H stretching band, in particular, can provide insights into the extent of intramolecular versus intermolecular hydrogen bonding, which may differ between various rotational conformers.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H StretchAlcohol~3300-3400Strong, BroadWeak
≡C-H StretchTerminal Alkyne~3300Strong, SharpMedium
C-H StretchAlkyl~2870-2960Medium-StrongStrong
C≡C StretchAlkyne~2100-2140Weak-MediumStrong
C-O StretchPrimary Alcohol~1050-1150StrongWeak-Medium

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. One-dimensional (¹H and ¹³C) and multidimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For this compound, ¹H NMR would confirm the number of unique protons and their neighboring environments through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum would identify all unique carbon atoms, notably the sp-hybridized carbons of the alkyne.

Predicted ¹H NMR Data:

Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1-5 ppm, whose exact shift is dependent on concentration and solvent.

Alkynyl Proton (≡C-H): A signal around 2.0-3.0 ppm, likely appearing as a triplet due to coupling with the adjacent methylene protons.

Methylene Protons (-CH₂-): The two CH₂ groups would show distinct signals. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would be expected around 3.5-3.8 ppm, while the protons on the carbon adjacent to the chiral center would appear further upfield.

Methine Proton (-CH-): A multiplet corresponding to the single proton on the chiral carbon.

Methyl Protons (-CH₃): Two distinct signals for the diastereotopic methyl groups, appearing as doublets due to coupling with the methine proton.

Predicted ¹³C NMR Data:

The sp-hybridized carbons of the alkyne would appear around 70-90 ppm.

The carbon bearing the hydroxyl group (-CH₂OH) would resonate around 60-70 ppm.

The remaining aliphatic carbons (methylene, methine, and methyls) would appear in the upfield region of the spectrum.

Multidimensional techniques like ¹H-¹H COSY would confirm the coupling between adjacent protons, while HSQC and HMBC experiments would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for unambiguous assignment of the entire molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR¹³C NMR
Proton AssignmentPredicted Shift (ppm)Predicted MultiplicityCarbon AssignmentPredicted Shift (ppm)
≡C-H2.0 - 3.0t≡C-H~80-90
-C≡---C≡~70-80
-CH₂-C≡~2.2-2.5m-CH₂-C≡~20-30
-CH(CH₃)₂~1.8-2.2m-CH(CH₃)₂~30-40
-CH₂-OH~3.5-3.8t-CH₂-OH~60-70
-CH(CH₃)₂~0.9-1.1d-CH(CH₃)₂~22-25
-OH1.0 - 5.0br s--

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.

High-Accuracy Mass Spectrometry for Reaction Pathway Intermediates and Product Identification

High-accuracy mass spectrometry (MS) is essential for determining the elemental composition of a molecule via a precise mass-to-charge ratio (m/z) measurement of its molecular ion. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information and can be used to identify intermediates and products in chemical reactions.

For this compound (C₆H₁₀O), the exact mass of the molecular ion [M]⁺ would be a key identifier. Common fragmentation pathways for primary alcohols include:

Loss of Water: A peak corresponding to [M-18]⁺ is often observed, resulting from the elimination of a water molecule.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org

Loss of Alkyl Radicals: Fragmentation can also occur along the carbon chain, leading to the loss of various alkyl radicals. The isobutyl group could lead to a prominent peak at m/z 43.

By employing techniques like gas chromatography-mass spectrometry (GC-MS), mixtures can be separated and individual components analyzed, which is invaluable for monitoring reaction progress and identifying byproducts. High-resolution MS can differentiate between ions of the same nominal mass but different elemental compositions, which is critical for confirming reaction pathways.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePredicted Fragment IonFragmentation Pathway
98[C₆H₁₀O]⁺Molecular Ion
83[C₆H₇O]⁺Loss of -CH₃
80[C₆H₈]⁺Loss of H₂O
67[C₅H₇]⁺Loss of -CH₂OH
55[C₄H₇]⁺Propargyl cleavage
43[C₃H₇]⁺Loss of propargyl alcohol fragment

Microwave Spectroscopy for Gas-Phase Conformational Analysis and Rotational Barrier Determination

Microwave spectroscopy is a high-resolution technique that measures the transitions between rotational energy levels of molecules in the gas phase. It provides extremely precise information about the molecule's geometry, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. This makes it a powerful tool for conformational analysis and determining the energy barriers to internal rotation. mdpi.comresearchgate.net

For this compound, several conformers are possible due to rotation around the C-C single bonds. A detailed study on the closely related molecule 4-pentyn-1-ol revealed the presence of multiple conformers in the gas phase. nih.gov The study found that conformers where the H-O-C-C chain of atoms has an antiperiplanar conformation were assigned, and contrary to some assumptions, conformers stabilized by intramolecular hydrogen bonds were not observed in high concentrations. nih.gov

A similar investigation of this compound would involve:

Quantum Chemical Calculations: To predict the geometries and relative energies of the different stable conformers.

Spectral Measurement: The rotational spectrum would be recorded, which would consist of lines from all populated conformers.

Spectral Assignment: The predicted rotational constants from calculations would be used to assign the complex spectrum to specific conformers.

By measuring the relative intensities of the transitions belonging to different conformers, their relative energies and population distribution can be determined. acs.org Furthermore, fine splittings in the rotational lines caused by the internal rotation of the methyl groups can be analyzed to determine the potential energy barrier hindering this rotation, providing deep insight into the molecule's internal dynamics. mdpi.com

Theoretical and Computational Chemistry Studies on 4 Methyl 1 Pentyn 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. psu.edu Methods like Density Functional Theory (DFT) are commonly employed to determine molecular geometries, electronic distributions, and energetic properties. mdpi.com

While specific DFT studies on 4-methyl-1-pentyn-1-ol are not prevalent in the literature, calculations on the isomeric compound 4-methyl-1-pentyn-3-ol (B1583275) using the B3LYP/6-311+G(d,p) level of theory provide valuable analogous insights. For instance, the calculation of the electrostatic potential map reveals the distribution of charge within the molecule. In the case of 4-methyl-1-pentyn-3-ol, the hydroxyl oxygen atom exhibits a significant partial negative charge, while the acetylenic hydrogen has a partial positive charge, highlighting their roles in potential hydrogen bonding interactions.

A key aspect of electronic structure analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electrical transport properties. irjweb.comajchem-a.com A smaller energy gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. irjweb.comphyschemres.org

For a series of aliphatic alcohol derivatives, quantum chemical parameters have been calculated using the PM3 Hamiltonian to study quantitative structure-toxicity relationships. tsijournals.com These calculations provide data on total energy, HOMO and LUMO energies, which are then used to derive descriptors like absolute hardness and electronegativity. tsijournals.com Such approaches could be applied to this compound to predict its electronic properties and potential reactivity.

Table 1: Calculated Electronic Properties for an Analogous Alkynol (4-Methyl-1-pentyn-3-ol) Note: The following data is for the analogous compound 4-methyl-1-pentyn-3-ol, as direct computational data for this compound is not readily available in the cited literature. These values serve as an estimation of the electronic properties.

ParameterDescriptionIllustrative Value
Electrostatic Potential (Oxygen) Partial charge on the hydroxyl oxygen atom, indicating its nucleophilicity.-0.42 e
Electrostatic Potential (Hydrogen) Partial charge on the acetylenic hydrogen, indicating its electrophilicity.+0.18 e
HOMO-LUMO Gap (ΔE) Energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to chemical reactivity.4.4871 eV (for a triazine derivative, as an example of calculation) irjweb.com

Molecular Dynamics and Conformational Analysis of this compound

The flexibility of a molecule like this compound, which contains several single bonds, gives rise to multiple possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Computational studies on the related molecule 4-pentyn-1-ol (B147250) have shown that it can exist in numerous rotameric forms. nih.gov A detailed microwave spectroscopy study, augmented by quantum chemical calculations (MP2/6-311++G** and G3 levels of theory), identified 14 possible all-staggered rotamers for 4-pentyn-1-ol. nih.gov The two most stable forms were found to have small energy differences, with the global minimum conformer being only 1.5 kJ/mol more stable than the next lowest one. nih.gov This suggests that at room temperature, the molecule likely exists as a mixture of several conformers. Interestingly, a conformer that would be stabilized by an intramolecular hydrogen bond between the hydroxyl group and the alkyne's π-system was predicted not to be present in high concentrations. nih.gov

For the isomer 4-methyl-1-pentyn-3-ol, computational modeling suggests a preference for staggered conformations around the C3-C4 bond to minimize steric hindrance. DFT optimizations predicted a nearly linear alignment between the alkyne and hydroxyl groups, with a dihedral angle of 178.5°.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.govnih.gov MD simulations of long-chain alcohols in lipid bilayers, for example, have been used to understand how these molecules orient themselves and affect membrane structure. nih.gov For a molecule like this compound, MD simulations could provide insights into its conformational flexibility in different solvents and its potential to engage in intermolecular interactions. nih.gov Force fields, such as the OPLS (Optimized Potentials for Liquid Simulations) family, are continuously updated to accurately model unsaturated alcohols and ethers in such simulations. acs.orgresearchgate.net

Table 2: Conformational Data for an Analogous Alkynol (4-Pentyn-1-ol) Note: The following data is for the analogous compound 4-pentyn-1-ol, which illustrates the complexity of conformational landscapes in such molecules.

Conformer NameDescriptionRelative Stability (kJ/mol)
ag+g+ H-O-C-C chain is antiperiplanar; O-C-C-C link is synclinal; C-C-C≡CH link is synclinal.0 (Global Minimum) nih.gov
ag+a H-O-C-C chain is antiperiplanar; O-C-C-C link is synclinal; C-C-C≡CH link is antiperiplanar.+1.5 nih.gov

Reaction Pathway Modeling and Transition State Theory for Transformations

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Reaction pathway modeling, guided by Transition State Theory (TST), provides a framework for this endeavor. wikipedia.orgwizeprep.com TST posits that for a reaction to occur, reactants must pass through a high-energy configuration known as the transition state, which represents the maximum energy point along the reaction coordinate. schoolwires.netsolubilityofthings.com The energy difference between the reactants and the transition state is the activation energy (Ea), a key factor determining the reaction rate. schoolwires.netresearchgate.net

Computational chemistry allows for the locating of transition state structures and the calculation of activation energies, providing detailed mechanistic insights. uci.edu For transformations involving this compound, several reaction types can be envisaged, including oxidation, reduction, and addition to the alkyne.

For example, the hydrogenation of alkynols on palladium catalysts has been studied computationally. acs.org DFT calculations can model the adsorption of the alkynol onto the catalyst surface and map out the energy profile for the stepwise addition of hydrogen atoms, helping to explain the selectivity for partial or full hydrogenation. acs.org Similarly, the mechanisms of nickel-catalyzed reductive coupling of alkynes with aldehydes have been elucidated using DFT, showing that an oxidative cyclization pathway is favored. nih.gov Such studies can explain regio- and stereoselectivity by comparing the activation barriers of different possible pathways. nih.govrsc.org

The cycloisomerization of alkynols is another important transformation. Theoretical investigations into the tungsten-promoted cycloisomerization of 4-pentyn-1-ol revealed new solvent-assisted mechanistic routes. acs.org These calculations demonstrated that the explicit inclusion of a solvent molecule in the model could have a crucial catalytic effect, significantly lowering the activation barrier for one pathway over another. acs.org This highlights the importance of considering the reaction environment in computational models.

Table 3: Potential Transformations of this compound and Corresponding Modeling Approaches

Reaction TypePotential ProductsTheoretical Modeling Approach
Hydrogenation 4-Methyl-1-penten-1-ol (cis or trans), 4-Methyl-1-pentanolDFT calculations to model adsorption on catalyst surfaces (e.g., Pd) and determine reaction barriers for hydrogen addition. acs.org
Oxidation 4-Methyl-1-pentynal, 4-Methyl-1-pentynoic acidLocating transition states for oxidation pathways using various oxidizing agents.
Cycloisomerization Cyclic ethers or carbocyclesDFT calculations to map reaction pathways (e.g., endo vs. exo cyclization) and identify the role of catalysts and solvents. acs.org
Hydroamidation EnamidesModeling catalytic cycles (e.g., with Ru catalysts) to determine the stereoselectivity-determining step. rsc.org

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. By comparing calculated spectra with measured ones, the accuracy of the computational model and the proposed molecular structure can be validated. ruc.dk

For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. researchgate.net These calculations, performed on an optimized molecular geometry, can predict the entire NMR spectrum. For the related 4-methyl-1-pentyn-3-ol, characteristic ¹³C NMR signals for the sp-hybridized alkyne carbons and the hydroxyl-bearing carbon are expected around 67-85 ppm and 70-75 ppm, respectively. Discrepancies between calculated and experimental shifts can often be resolved by considering factors like solvent effects or conformational flexibility.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks in its IR spectrum. Quantum chemical calculations can compute these frequencies and their corresponding intensities. For alkynols, characteristic IR absorption bands include a broad O–H stretch around 3300-3500 cm⁻¹ and a C≡C triple bond stretch in the 2100–2260 cm⁻¹ region. Comparing the calculated vibrational spectrum with the experimental one helps in assigning the observed peaks to specific molecular motions. ruc.dk

Microwave Spectroscopy: This technique provides highly precise information about the rotational constants of a molecule in the gas phase, which are directly related to its geometry. nih.gov Computational calculations are essential for interpreting microwave spectra, especially for flexible molecules with multiple conformers. As seen with 4-pentyn-1-ol, quantum chemical calculations can predict the rotational constants for various possible conformers, allowing for the assignment of the experimentally observed spectral lines and the determination of the precise structure of the most abundant conformers. nih.gov

Table 4: Comparison of Experimental and Analogous Computationally Predicted Spectroscopic Data Note: As direct experimental and computational data for this compound are not available in the cited literature, this table presents data for the analogous compounds 4-methyl-1-pentyn-3-ol and 4-pentyn-1-ol to illustrate the validation process.

Spectroscopic TechniqueParameterExperimental Value (Analogous Compound)Basis of Computational Prediction
¹³C NMR Alkyne Carbon (C≡C)δ ~67.2 ppm (4-Methyl-1-pentyn-3-ol) GIAO-DFT calculations on optimized geometry. researchgate.net
¹³C NMR Hydroxyl-bearing Carbon (C-OH)δ ~72.8 ppm (4-Methyl-1-pentyn-3-ol) GIAO-DFT calculations on optimized geometry. researchgate.net
IR Spectroscopy O–H Stretch~3350 cm⁻¹ (Typical for alkynols) DFT frequency calculations.
IR Spectroscopy C≡C Stretch~2120 cm⁻¹ (Typical for terminal alkynes) DFT frequency calculations.
Microwave Spectroscopy Rotational ConstantsA, B, C constants measured for conformers of 4-Pentyn-1-ol. nih.govAb initio (e.g., MP2) calculations for different rotamers. nih.gov

Applications of 4 Methyl 1 Pentyn 1 Ol in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Building Block in the Total Synthesis of Complex Organic Molecules

While the direct application of 4-Methyl-1-pentyn-1-ol as a key building block in the total synthesis of complex natural products is not extensively documented in readily available literature, its constituent functional motifs—a terminal alkyne and a secondary alcohol—are of fundamental importance in synthetic organic chemistry. Terminal alkynes are exceptionally versatile handles for carbon-carbon bond formation through reactions such as Sonogashira, Negishi, and Glaser couplings, as well as click chemistry. The hydroxyl group provides a site for oxidation, reduction, esterification, etherification, and can direct stereoselective reactions on adjacent centers.

The branched isobutyl group of this compound can introduce steric bulk, influencing the stereochemical outcome of reactions and providing a specific substitution pattern found in some natural products. The combination of these features in a single, relatively simple molecule makes it a potentially valuable starting material or intermediate in synthetic strategies that rely on a building block approach. The development of cascade reactions, which allow for the formation of multiple bonds in a single operation, could leverage the dual functionality of this compound to rapidly assemble complex molecular architectures. rsc.orgexpresspolymlett.comtue.nl

Precursor for Polymerization and Copolymerization in Advanced Materials Development

The development of functional polyolefins, which incorporate polar functional groups into traditional non-polar polymer backbones, is a significant area of materials science research aimed at improving properties such as adhesion, printability, and compatibility with other materials. rsc.orgexpresspolymlett.com While direct polymerization studies of this compound are not prevalent, research on the copolymerization of structurally related monomers, such as 4-methyl-1-pentene (B8377) (4MP), provides valuable insights into its potential. mdpi.comnih.gov

Metallocene-Catalyzed Polymerization Studies

Metallocene catalysts are well-known for their ability to produce polymers with well-defined microstructures and to incorporate functionalized monomers that are often challenging for traditional Ziegler-Natta catalysts. sylzyhg.comrsc.org Studies on the metallocene-catalyzed copolymerization of 4-methyl-1-pentene with functionalized α,ω-alkenols, such as 4-penten-1-ol (B13828), have demonstrated the feasibility of incorporating hydroxyl groups into a polyolefin chain. expresspolymlett.commdpi.comnih.gov

In these studies, metallocene catalysts like rac-Me2Si(2-Me-Ind)2ZrCl2, activated by methylaluminoxane (B55162) (MAO), have been successfully employed. expresspolymlett.com The presence of the hydroxyl group can influence the catalyst activity and the properties of the resulting copolymer. For instance, the incorporation of short-chain alkenols like 4-penten-1-ol into a poly(4-methyl-1-pentene) backbone has been shown to have a minimal effect on the melting temperature of the copolymer, even at significant incorporation levels. mdpi.comnih.gov This is attributed to the similar chain length of the comonomer, allowing it to be included in the crystallizable segments of the polymer. mdpi.com

These findings suggest that this compound could serve as a valuable monomer in metallocene-catalyzed copolymerizations. The terminal alkyne group, in addition to the hydroxyl functionality, would introduce a reactive site for post-polymerization modification via reactions like click chemistry, further expanding the functional diversity of the resulting polyolefin.

Incorporation into Functional Polyolefin Architectures

The incorporation of this compound into polyolefin architectures would result in polymers with pendant hydroxyl and alkynyl groups. This would create a functional polyolefin with unique properties and potential for further modification. The hydroxyl groups can enhance surface properties and provide sites for grafting other molecules, while the alkyne groups offer a versatile handle for cross-linking or for the attachment of various functionalities through click chemistry. rsc.org

The table below summarizes the key findings from studies on the copolymerization of 4-methyl-1-pentene with a structurally similar functional monomer, 4-penten-1-ol, which can be extrapolated to predict the behavior of this compound.

Catalyst SystemComonomerComonomer Incorporation (mol%)Effect on Melting Temperature (Tm)Reference
rac-Me2Si(2-Me-Ind)2ZrCl2 / MAO4-penten-1-olup to 15.0Remains at a high level (e.g., 185 °C) expresspolymlett.commdpi.com

Utility in Catalysis Research and Ligand Design

The molecular structure of this compound, with its distinct functional groups, presents opportunities for its use in the design of novel ligands for catalysis. The terminal alkyne can be involved in the formation of organometallic complexes, while the hydroxyl group can act as a coordinating or hydrogen-bonding site. These features could be exploited to create ligands that influence the stereochemical and electronic environment of a metal center, thereby tuning its catalytic activity and selectivity.

While specific examples of the use of this compound in ligand design are not widely reported, the principles of asymmetric catalysis often rely on chiral ligands to control the enantioselectivity of a reaction. nih.gov The chiral center at the carbon bearing the hydroxyl group in this compound could be utilized to synthesize chiral ligands. For instance, the hydroxyl group could be used to attach the molecule to a larger scaffold, while the alkyne could coordinate to a metal center, creating a chiral environment around the catalytically active site. This approach could be valuable in the development of new catalysts for asymmetric transformations.

Potential in Supramolecular Chemistry and Molecular Recognition Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Hydrogen bonding is a key interaction in this field, and the hydroxyl group of this compound makes it a prime candidate for participating in and directing the formation of supramolecular assemblies.

The study of crystal structures of small molecules provides valuable information about their hydrogen-bonding motifs. In the solid state, alcohol-containing molecules often form chains or networks through O-H···O hydrogen bonds. The presence of the alkyne group in this compound could also lead to other non-covalent interactions, such as C-H···π interactions, which could further influence the packing of the molecules in a crystal lattice.

The ability of this compound to act as both a hydrogen bond donor (via the OH group) and potentially a weak acceptor (via the alkyne's π-system) makes it an interesting component for co-crystallization studies and the engineering of molecular crystals with specific properties. Furthermore, in solution, the hydroxyl group can participate in molecular recognition events, forming specific hydrogen bonds with other molecules in host-guest complexes. researchgate.net While detailed studies on the supramolecular chemistry of this compound are not extensively available, the fundamental principles of molecular recognition suggest its potential in this area.

Structure Reactivity Relationship and Derivatives Research of 4 Methyl 1 Pentyn 1 Ol

Synthesis of Substituted Analogues and Homologues of 4-Methyl-1-pentyn-1-ol

The synthesis of alkynols and their derivatives is a cornerstone of organic chemistry, providing pathways to a wide array of complex molecules. While direct synthetic routes for this compound are not extensively documented, the methodologies applied to its analogues and homologues offer significant insight into potential synthetic strategies.

Research into related compounds demonstrates several viable synthetic approaches. For instance, the synthesis of the isomeric secondary alcohol, 4-methyl-1-pentyn-3-ol (B1583275), can be achieved through various means :

Reduction of Alkynones : The selective reduction of 4-methyl-1-pentyn-3-one using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) yields the corresponding secondary alcohol .

Alkylation of Propargyl Alcohol Derivatives : This method involves using Grignard reagents or organolithium compounds to introduce the methyl group at the propargylic position .

Hydroboration-Oxidation : Starting from 4-methyl-1-pentyne, a hydroboration-oxidation sequence can produce the propargylic alcohol .

The synthesis of the unbranched homologue, 4-pentyn-1-ol (B147250), has been well-established. One common method involves the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia (B1221849) orgsyn.org. The process begins with the formation of sodium amide, followed by the addition of tetrahydrofurfuryl chloride. After an hour of stirring, the reaction is quenched with ammonium (B1175870) chloride, and the product is isolated through ether extraction and distillation, yielding 4-pentyn-1-ol orgsyn.org. This compound is a useful reactant in its own right, participating in reactions like cycloisomerization and serving as a building block for cannabinoid receptor agonists chemicalbook.com.

Furthermore, substituted alkynols serve as key intermediates in the synthesis of more complex structures. In the development of novel inhibitors for the hypoxia-inducible factor pathway, a class of benzopyran analogues was generated where the synthesis began with the O-alkylation of 4-hydroxybenzophenone (B119663) using 3-methylpentyn-3-ol nih.gov. This initial step, followed by a Claisen rearrangement, highlights the utility of substituted alkynol fragments in constructing larger, biologically relevant molecules nih.gov.

These examples underscore the versatility of synthetic methods available for producing substituted alkynols, which could be adapted for the specific synthesis of this compound and its derivatives.

Investigation of Stereochemical Effects on Reactivity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in determining the reactivity of a molecule and the selectivity of its reactions. For a chiral molecule like this compound, the spatial relationship between its functional groups—the hydroxyl (-OH), the alkyne (C≡C), and the chiral center—profoundly influences its chemical behavior.

Studies on analogous compounds provide valuable insights. For example, in 3-isopropyl-4-methyl-1-pentyn-3-ol, a tertiary alcohol, the proximity of the hydroxyl group to the alkyne functionality allows for intramolecular hydrogen bonding. This interaction influences the stereochemical outcome of oxidation reactions, a key insight for designing selective oxidation processes in complex syntheses . Similarly, the stereochemistry of allylic alcohols is known to direct the stereoselectivity of electrophilic additions acs.org.

The influence of stereochemistry extends to polymerization processes. In the polymerization of 4-methyl-1-pentene (B8377), the resulting polymer, poly(4-methyl-1-pentene) or PMP, is an isotactic polyolefin with isobutyl branches mdpi.com. The use of specific external donors, such as silane (B1218182) compounds, in the Ziegler-Natta catalytic system (e.g., MgCl₂/TiCl₄/AlⁱBu₃) significantly affects the stereospecificity of the polymerization. The most effective donors, like methyl and methoxy (B1213986) derivatives of alkylalkoxysilanes, can yield PMP with high isotacticity (up to 98%), where the bulky side chains are arranged in a regular helical structure mdpi.com. This regular arrangement is crucial for the material's unique properties, including its low density and high transparency mdpi.com.

These findings suggest that for this compound, the stereochemistry at the C4 position would be a determining factor in its interactions and reactions. For instance, in metal-catalyzed reactions, the facial selectivity would likely be influenced by the steric hindrance imposed by the isobutyl group, guiding the approach of reagents to the alkyne or hydroxyl functions.

Catalyst System ComponentEffect on Polymerization of 4-Methyl-1-penteneReference
Alkylalkoxysilane Donors (e.g., methyl/methoxy derivatives)Leads to high isotacticity (up to 98%) in the resulting poly(4-methyl-1-pentene). Stereospecificity decreases as the size of the alkyl group on the silane increases. mdpi.com
Diisobutyl Phthalate DonorInfluences the activity and stereospecificity of the MgCl₂/TiCl₄ catalyst system. mdpi.com

Impact of Alkyl and Hydroxyl Group Positions on Chemical Properties and Transformations

The precise placement of alkyl and hydroxyl groups within a molecule dictates its fundamental chemical properties and the course of its transformations. By comparing this compound with its structural isomers, the distinct roles of these functional groups become evident.

This compound is a primary (1°) alcohol, meaning the hydroxyl group is attached to a carbon bonded to only one other carbon atom. This structure contrasts sharply with its isomer, 4-methyl-1-pentyn-3-ol, which is a secondary (2°) alcohol msu.edu. This difference is critical for oxidation reactions:

Primary Alcohols , like the hypothetical this compound, are typically oxidized first to aldehydes and then to carboxylic acids under stronger conditions msu.edu.

Secondary Alcohols , such as 4-methyl-1-pentyn-3-ol, are oxidized to form ketones .

The position of the methyl group also imparts significant effects. Positional isomers, such as a 3-methyl versus a 4-methyl substituted analogue, can exhibit marked differences in properties like solubility and reactivity . The bulky isobutyl group at the C4 position in this compound creates steric hindrance that can influence reaction rates and pathways, particularly at the adjacent alkyne functionality.

The reactivity of the hydroxyl group itself is a key feature. Due to its acidity, the hydroxyl hydrogen is easily replaced, and the entire -OH group can be transformed into a good leaving group, enabling a host of substitution and elimination reactions msu.edumasterorganicchemistry.com. However, this reactivity can also be a liability. For instance, in a molecule containing both a hydroxyl group and an alkyl halide, an intended reaction with a strong base (like an acetylide) at the halide can be thwarted by the base deprotonating the alcohol instead, leading to an undesired intramolecular Sₙ2 reaction masterorganicchemistry.com. To prevent such outcomes, the hydroxyl group often must be "protected" by converting it into a less reactive form, such as a silyl (B83357) ether, for the duration of the desired reaction masterorganicchemistry.com.

The table below summarizes the structural and property differences between this compound and its related isomers.

CompoundStructureAlcohol TypeKey Chemical Properties/TransformationsReference
This compoundPrimary (1°)Expected to oxidize to an aldehyde, then a carboxylic acid. The terminal alkyne is available for addition reactions. msu.edu
4-Methyl-1-pentyn-3-olSecondary (2°)Oxidizes to a ketone. The hydroxyl group is closer to the methyl group, potentially influencing steric interactions.
4-Methyl-1-pentanolPrimary (1°)A saturated alcohol, lacking the reactivity of the alkyne group. Used as a solvent due to its stability. nih.gov
4-Penten-1-ol (B13828)Primary (1°)Contains a C=C double bond instead of a C≡C triple bond, making it susceptible to electrophilic addition rather than reactions typical of alkynes. chemicalbook.com

Future Research Directions and Emerging Methodologies for 4 Methyl 1 Pentyn 1 Ol Studies

Development of Sustainable and Atom-Economical Synthetic Routes

A significant future direction in the study of 4-methyl-1-pentyn-1-ol lies in the development of synthetic routes that are both sustainable and atom-economical. The principle of atom economy, which assesses the efficiency of a reaction by measuring how many atoms from the reactants are incorporated into the final product, is central to green chemistry. scranton.edu Reactions with 100% atom economy, such as additions and rearrangements, are considered environmentally preferable. scranton.edu

Current research for the synthesis of propargylic alcohols, the class to which this compound belongs, is increasingly focused on these principles. For example, methods are being developed that avoid harsh conditions and hazardous reagents. One such approach describes the preparation of primary propargylic alcohols from terminal alkynes using rongalite as a C1 unit, which notably avoids low-temperature conditions and inconvenient lithium reagents. rsc.org Another strategy involves the one-pot synthesis of propargyl alcohols from esters via partial reduction, which circumvents the need to isolate intermediates. rsc.org

Furthermore, the transformation of propargylic alcohols is also a target for greener methods. The CO2-promoted hydration of propargylic alcohols to form α-hydroxy ketones represents a sustainable pathway that utilizes carbon dioxide as a promoter. acs.orgmdpi.com This type of reaction can be catalyzed by systems like AgOAc in an ionic liquid, which can be recycled multiple times, enhancing its sustainability. acs.org The ideal synthesis of α-hydroxy ketones from propargyl alcohols has a 100% atom economy. mdpi.com

Table 1: Comparison of Synthetic Approaches for Propargylic Alcohols
Synthetic StrategyKey FeaturesAdvantagesChallengesRelevant Compounds
Traditional Alkynylation Addition of metal acetylides to aldehydes/ketones. organic-chemistry.orgWell-established, versatile. organic-chemistry.orgOften requires stoichiometric strong bases, cryogenic temperatures, and anhydrous conditions. rsc.orgorganic-chemistry.orgPropargyl alcohols
Rongalite as C1 Unit Use of bulk industrial product rongalite with terminal alkynes. rsc.orgAvoids low temperatures and lithium reagents. rsc.orgMechanistic pathway may be complex. rsc.orgPrimary propargylic alcohols
One-Pot from Esters Partial reduction of esters followed by reaction with lithium acetylides. rsc.orgGood yields without isolation of intermediates. rsc.orgRequires lithium reagents. rsc.orgPropargyl alcohols
CO2-Promoted Hydration Conversion of propargylic alcohols to α-hydroxy ketones using CO2. acs.orgmdpi.comUtilizes CO2, can use recyclable catalysts (e.g., ionic liquids). acs.orgThis is a transformation of the alcohol, not a primary synthesis route.α-Hydroxy ketones

Exploration of Novel Catalytic Systems for Specific Transformations

The reactivity of the alkyne and hydroxyl functional groups in this compound makes it a versatile substrate for various catalytic transformations. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to enhance selectivity, efficiency, and scope of these reactions.

Gold and Palladium Catalysis: Homogeneous gold catalysis has emerged as a powerful tool for activating the π-bonds of alkynes with high selectivity. nih.govacs.org Gold(I) complexes are particularly effective in promoting the intramolecular cyclization of alkynols to form oxygen-containing heterocycles. nih.gov Similarly, palladium complexes are widely used. For instance, Pd(II) catalysts can effect the cyclization of compounds like 4-pentyn-1-ol (B147250) at room temperature. researchgate.net The development of palladium-catalyzed reactions in benign solvents like 2-propanol or acetone (B3395972) diluted with water represents a greener approach to synthesis. elsevier.es

Nanoparticle and Bimetallic Catalysis: The use of nanoparticle catalysts is a rapidly growing area. Copper-iron oxide (CuFe2O4) nanoparticles have been shown to be highly efficient heterogeneous catalysts for the Kinugasa reaction of alkynes. rsc.org In another example, bimetallic copper-silver nanoparticles have demonstrated a synergistic effect in catalyzing the addition of terminal alkynes to aldehydes to produce propargylic alcohols. sioc-journal.cn These nanoparticle catalysts often have the advantage of being easily separated from the reaction mixture and reused. rsc.orgsioc-journal.cn Iron oxide nanoparticles supported on materials like TiO2 have also been developed as non-noble-metal catalysts for the selective hydrogenation of alkynes. acs.org

Sustainable Catalyst Sourcing: A particularly innovative and sustainable approach involves the use of catalysts recovered from industrial waste. Precious metals like palladium and gold can be extracted from sources such as three-way catalysts (TWCs) from vehicles and repurposed. researchgate.net For example, a palladium complex recovered from waste has been shown to be active in C-N bond formation, offering a more sustainable alternative to conventional catalysts. researchgate.net This strategy of transforming waste into high-performance catalysts is of significant interest for developing environmentally benign chemical processes. researchgate.net

Table 2: Emerging Catalytic Systems for Alkyne Transformations
Catalyst TypeExample(s)TransformationKey Advantages
Homogeneous Gold(I) [Au(I) complexes]Cyclization of alkynols, hydroamination. nih.govacs.orgHigh selectivity for alkyne activation, mild reaction conditions. nih.govacs.org
Homogeneous Palladium(II) [PdCl2(L)2]Cyclization, coupling reactions. researchgate.netelsevier.esVersatile, effective in green solvents. elsevier.es
Nanoparticles CuFe2O4, Cu-Ag, Fe2O3 on TiO2Kinugasa reaction, alkynylation of aldehydes, hydrogenation. rsc.orgsioc-journal.cnacs.orgOften reusable, high efficiency, potential for non-noble metals. rsc.orgsioc-journal.cnacs.org
Waste-Derived Catalysts [Pd complex from TWCs]C-N bond formation, C-H functionalization. researchgate.netHighly sustainable, valorization of waste streams. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and potential for automation and scalability. This methodology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates.

The synthesis of derivatives from propargylic alcohols is an area where flow chemistry is making significant inroads. A continuous flow methodology has been developed for the coupling of CO2 to propargylic alcohols to produce α-alkylidene cyclic carbonates, achieving quantitative conversions in minutes. rsc.org This approach not only accelerates the reaction but also reduces the required amount of CO2 and allows for the seamless integration of subsequent transformations without intermediate purification. rsc.org The catalytic hydrogenation of a related compound, 3-methyl-1-pentyn-3-ol, has also been investigated in a gas-liquid-solid "slurry Taylor" flow within a capillary reactor, demonstrating the applicability of flow systems to three-phase catalytic reactions. researchgate.net The synthesis of various organic molecules, including those in the flavors and fragrances industry which often involve small alcohols, has benefited from the adoption of flow chemistry, which can dramatically reduce reaction times compared to batch methods. beilstein-journals.org

Table 3: Flow Chemistry Applications for Propargylic Alcohol Reactions
ReactionSubstrate ClassFlow System DetailsKey Outcomes
Carboxylative Cyclization Tertiary propargylic alcoholsContinuous flow microreactor with Ag-carbene catalyst. rsc.orgQuantitative conversion in <20 mins; high space-time yields; reduced CO2 usage. rsc.org
Catalytic Hydrogenation 3-Methyl-1-pentyn-3-olGas-liquid-solid "slurry Taylor" flow in a capillary reactor. researchgate.netStable and controlled three-phase flow achieved. researchgate.net
Dibromocyclopropanation Unsaturated alcoholsTwo-phase system with a phase-transfer catalyst in a capillary tube. mdpi.comGood to excellent yields; improved safety over batch. mdpi.com

Application in Emerging Fields of Chemical Biology and Nanoscience

The unique structural features of this compound, specifically the terminal alkyne group, make it a valuable building block for applications in rapidly advancing fields like chemical biology and nanoscience.

Chemical Biology: The terminal alkyne is a key functional group in bioorthogonal chemistry, which involves chemical reactions that can be performed in living systems without interfering with native biochemical processes. acs.org The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for its high efficiency and selectivity. rsc.org Propargylic alcohols can serve as substrates in these types of reactions, allowing for their conjugation to molecules tagged with an azide (B81097). acs.org This enables the precise labeling and tracking of biomolecules such as proteins and glycans. acs.orgnih.gov The development of bioorthogonal reactions like the hydroamination of electronically modified linear alkynes further expands the toolkit available to chemical biologists for probing complex biological systems. nih.gov

Nanoscience: In nanoscience, the alkyne group is widely used for the functionalization of nanoparticles. rsc.org By attaching molecules like this compound to the surface of nanoparticles, their properties can be tailored for specific applications. For instance, alkyne-functionalized ruthenium nanoparticles have been synthesized to study the impact of the metal-ligand interface on catalytic selectivity in hydrogenation reactions. acs.org Gold nanoparticles (AuNPs) are also emerging as important materials in nanotechnology, with applications in catalysis and biomedicine, and their surfaces can be functionalized using alkyne chemistry. researchgate.net The ability to use the alkyne as a chemical handle for attaching to nanoparticle surfaces opens up possibilities for creating new materials for catalysis, drug delivery, and diagnostics. researchgate.netrsc.org

Table 4: Applications in Emerging Scientific Fields
FieldApplicationRole of this compoundKey Methodologies
Chemical Biology Bioorthogonal LabelingProvides the alkyne handle for "click" chemistry.Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.orgrsc.org
Chemical Biology Probing Biological SystemsCan be incorporated into larger molecules to study biological processes.Bioorthogonal hydroamination, Sonogashira coupling. nih.govnih.gov
Nanoscience Nanoparticle FunctionalizationServes as a ligand to cap and stabilize nanoparticles, modifying their properties.RAFT emulsion polymerization for alkyne-functionalized polymer nanoparticles. rsc.org
Nanoscience Heterogeneous CatalysisAs a component of nanoparticle catalysts.Alkyne-functionalized metal nanoparticles (Ru, Au), metal oxide nanoparticles (CuFe2O4). rsc.orgresearchgate.netacs.org

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